molecular formula C14H13NO2 B11984852 N-Vanillylidene aniline

N-Vanillylidene aniline

Cat. No.: B11984852
M. Wt: 227.26 g/mol
InChI Key: NQTPEBUGIFUYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Vanillylidene aniline is an organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.2585 g/mol . It is a Schiff base derived from the condensation of vanillin and aniline. The compound is characterized by its aromatic structure, which includes a methoxy group and an imine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Vanillylidene aniline is typically synthesized through a condensation reaction between vanillin and aniline. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Vanillin+AnilineN-Vanillylidene aniline+Water\text{Vanillin} + \text{Aniline} \rightarrow \text{this compound} + \text{Water} Vanillin+Aniline→N-Vanillylidene aniline+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

N-Vanillylidene aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-Vanillylidene aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Vanillylidene aniline involves its ability to interact with various molecular targets through its imine and aromatic groups. These interactions can modulate biological pathways, leading to its observed biological activities. The compound’s ability to form coordination complexes with metal ions also plays a role in its chemical reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Another Schiff base with similar synthetic routes and applications.

    N-Salicylideneaniline: Known for its use in coordination chemistry and similar biological activities.

Uniqueness

N-Vanillylidene aniline is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other Schiff bases and contributes to its specific applications in various fields .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-methoxy-4-(phenyliminomethyl)phenol

InChI

InChI=1S/C14H13NO2/c1-17-14-9-11(7-8-13(14)16)10-15-12-5-3-2-4-6-12/h2-10,16H,1H3

InChI Key

NQTPEBUGIFUYEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.